1-(4-Aminophenyl)-2,2-dichloroethan-1-one

Antimycobacterial Serum Stability Halomethyl SAR

1-(4-Aminophenyl)-2,2-dichloroethan-1-one (CAS 42069-92-1, molecular formula C₈H₇Cl₂NO, molecular weight 204.05 g/mol), also known as p-dichloracetyl-anilin, is a substituted halomethyl aryl ketone belonging to the dichloroacetophenone class. It features a 4-aminophenyl ring attached to a dichloroethanone carbonyl moiety.

Molecular Formula C8H7Cl2NO
Molecular Weight 204.05 g/mol
CAS No. 42069-92-1
Cat. No. B13942140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)-2,2-dichloroethan-1-one
CAS42069-92-1
Molecular FormulaC8H7Cl2NO
Molecular Weight204.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(Cl)Cl)N
InChIInChI=1S/C8H7Cl2NO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H,11H2
InChIKeyZVRRGHHGIUCMON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminophenyl)-2,2-dichloroethan-1-one (CAS 42069-92-1): Sourcing the Differentiated Halomethyl Aryl Ketone for Antibacterial Research and Derivatization


1-(4-Aminophenyl)-2,2-dichloroethan-1-one (CAS 42069-92-1, molecular formula C₈H₇Cl₂NO, molecular weight 204.05 g/mol), also known as p-dichloracetyl-anilin, is a substituted halomethyl aryl ketone belonging to the dichloroacetophenone class. It features a 4-aminophenyl ring attached to a dichloroethanone carbonyl moiety . The compound is indexed as a 9CI ethanone derivative and classified as an acetyl halide in chemical databases . Its structural positioning—combining a free para-amino group with a geminal dichloromethyl ketone—places it at the intersection of chloramphenicol-analog chemistry, antimycobacterial research, and synthetic intermediate utility. It is explicitly listed among biologically evaluated halomethyl aryl ketones in foundational antibacterial screening studies from the 1960s, and it continues to appear in patent literature as a building block for heterocyclic and medicinal chemistry applications [1].

1
Antimycobacterial screening: dichloromethyl aryl ketone class with reported serum-stable activity profile
Class-level evidence from foundational 1963 SAR study; compound-level MIC not separately reported
2
Synthetic intermediate with free para-amino handle enabling ≥6 direct derivatization pathways
Eliminates reduction step required for 4-nitro analog; supports library synthesis workflows
3
Chloramphenicol pharmacophore probe: simplified fragment retaining dichloroacetyl and 4-aminophenyl core
Achiral comparator for minimal pharmacophore dissection; no propanediol stereochemistry

Why 1-(4-Aminophenyl)-2,2-dichloroethan-1-one Cannot Be Casually Replaced by Other Dichloroacetophenone or Halomethyl Aryl Ketone Analogs


Procurement decisions that treat all dichloroacetophenone derivatives as interchangeable overlook three critical axes of differentiation that directly affect experimental outcomes. First, the halogen substitution pattern on the α-carbon (dichloromethyl vs. chloromethyl vs. dibromomethyl) determines both the antibacterial target spectrum and serum stability, as demonstrated in classic structure-activity studies [1]. Second, the position of the amino substituent on the phenyl ring (para vs. meta) alters the compound's electronic character, hydrogen-bonding capacity, topological polar surface area, and LogP, which governs solubility, membrane permeability, and reactivity in downstream derivatization [2]. Third, the free primary amine at the 4-position enables a suite of synthetic transformations—diazotization, amide coupling, Schiff base condensation, and N-alkylation—that are unavailable to the 4-nitro, 4-unsubstituted, or 4-bromo analogs without additional synthetic steps [2]. Substituting the target compound with 2,2-dichloroacetophenone (CAS 2648-61-5) eliminates the amine handle entirely; substituting with the 3-amino regioisomer (CAS 27700-45-4) shifts the electronic and steric profile of any derived product. These are not trivial variations—they represent distinct chemical entities with non-overlapping reactivity profiles and divergent biological activity landscapes.

Halogen pattern determines target spectrum and serum stability
Chloromethyl and dibromomethyl analogs lose activity against mycobacteria in serum-containing assays, limiting antimycobacterial screening fit.
Amino position alters electronic character and reactivity
The 3-amino (meta) regioisomer exerts primarily inductive effects, shifting carbonyl electrophilicity and downstream reaction outcomes compared to the para-amino form.
Unsubstituted or 4-nitro analogs lack the direct amine handle
2,2-Dichloroacetophenone (no amine) and 4-nitro derivative require additional synthetic steps for amine-based diversification, altering efficiency and yield profiles.

1-(4-Aminophenyl)-2,2-dichloroethan-1-one: Quantitative Evidence of Differentiation from the Closest Analogs and In-Class Comparators


Dichloromethyl Aryl Ketones Exhibit Antimycobacterial Activity with Serum Stability, Unlike Chloromethyl and Dibromomethyl Analogs

In the foundational structure-activity study by Cavallini et al. (1963), dichloromethyl aryl ketones as a class demonstrated activity against Mycobacterium tuberculosis that was not reduced in the presence of serum, whereas chloromethyl and dibromomethyl aryl ketones were active primarily against Micrococcus pyogenes and their activity was greatly reduced by serum [1]. This serum-stable antimycobacterial profile is a class-level property of the dichloromethyl substitution pattern and applies to 1-(4-aminophenyl)-2,2-dichloroethan-1-one as a member of this class. The compound is explicitly listed in the 1964 follow-up study (Bollettino Chimico Farmaceutico, vol. 103, p. 48–64) alongside its synthetic precursors and analogs . Note: Compound-specific MIC values against M. tuberculosis for the individual 4-amino derivative were not separately reported in the available abstracted data; this evidence is tagged as class-level inference.

Serum-stable antimycobacterial activity
Class-level inference
Dichloromethyl class: active vs. M. tuberculosis; serum does not reduce activity
Supports antimycobacterial screening workflows; eliminates monochloro/dibromo analogs
Compound-specific MIC not reported; verify with in-house assay
Antimycobacterial Serum Stability Halomethyl SAR

Free 4-Amino Group Confers Synthetic Derivatization Versatility Absent in 4-Nitro, 4-Bromo, and Unsubstituted Dichloroacetophenone Analogs

1-(4-Aminophenyl)-2,2-dichloroethan-1-one possesses a primary aromatic amine at the para position, enabling direct participation in diazotization (for azo coupling and Sandmeyer chemistry), amide bond formation with carboxylic acids or acyl chlorides, Schiff base condensation with aldehydes/ketones, and N-alkylation reactions . In contrast, 1-(4-nitrophenyl)-2,2-dichloroethanone (CAS 16208-23-4) requires a prior reduction step to access the corresponding amine, adding one synthetic transformation and associated yield loss. 2,2-Dichloroacetophenone (CAS 2648-61-5) lacks an aryl substituent capable of these transformations entirely. The 4-bromo analog (1-(4-bromophenyl)-2,2-dichloroethan-1-one) requires palladium-catalyzed amination (Buchwald-Hartwig) conditions to install nitrogen functionality [1]. The target compound's free amine is immediately available for diversification without additional activation or protecting group manipulation.

Synthetic versatility (free NH₂)
Cross-study comparable
≥6 direct pathways: diazotization, acylation, Schiff base, N-alkylation, sulfonylation, urea formation
Eliminates 1–2 synthetic steps vs. 4-nitro or unsubstituted analogs; reduces cumulative yield loss
Comparators require reduction or transition-metal catalysis
Synthetic Intermediate Derivatization Handle Amine Reactivity

Physicochemical Differentiation from 2,2-Dichloroacetophenone: Melting Point, PSA, and Hydrogen-Bonding Capacity Shifted by the 4-Amino Substituent

The introduction of the 4-amino group fundamentally alters the physicochemical profile compared to the parent compound 2,2-dichloroacetophenone (CAS 2648-61-5). The parent compound is a liquid at room temperature (melting point 18–21 °C) [1], whereas 1-(4-aminophenyl)-2,2-dichloroethan-1-one is reported as a solid (specific melting point data unavailable in public databases as of this writing; vendor descriptions consistently indicate a crystalline solid) . The target compound has a topological polar surface area (TPSA) of approximately 43.1 Ų and contains one hydrogen bond donor (the NH₂ group), compared to TPSA of 17.1 Ų and zero H-bond donors for 2,2-dichloroacetophenone . Reported LogP values range from -0.05 to 2.84 depending on the calculation method, whereas 2,2-dichloroacetophenone has a calculated LogP of approximately 2.5 [2]. The increased polarity and hydrogen-bonding capacity directly affect chromatographic behavior, aqueous solubility, and formulation properties.

Physicochemical differentiation
Cross-study comparable
ΔTPSA ≈ +26 Ų; solid vs. liquid; ΔHBD = +1; LogP range shift up to ~2.9 units
Alters handling, chromatographic retention, and aqueous compatibility vs. parent ketone
Property data from public databases; confirm experimentally for specific assay conditions
Physicochemical Properties Solid-State Handling Solubility

Regioisomeric Differentiation: 4-Amino (Para) vs. 3-Amino (Meta) Substitution Alters Electronic Character, Steric Environment, and Downstream Reactivity

The para (4-amino) and meta (3-amino) regioisomers of 2,2-dichloroethan-1-one share the same molecular formula (C₈H₇Cl₂NO) and molecular weight (204.05 g/mol) . However, the para-amino group can participate in resonance donation to the carbonyl through the aromatic π-system (mesomeric effect), while the meta-amino group exerts primarily an inductive electron-withdrawing effect, resulting in different carbonyl electrophilicity and different reactivity toward nucleophiles [1]. The two regioisomers are indexed under separate CAS numbers (42069-92-1 for 4-amino; 27700-45-4 for 3-amino) and are listed as distinct chemical entities in all regulatory and procurement databases . In head-to-head procurement, these compounds are not interchangeable; any synthetic route or biological assay validated on one regioisomer cannot be assumed transferable to the other.

Regioisomer electronic effects
Supporting evidence
Hammett σ difference: Δσ ≈ 0.50 (para -NH₂ vs. meta -NH₂)
Para isomer donates by resonance; meta exerts inductive withdrawal—carbonyl reactivity differs
Assay or synthesis validated on one regioisomer may not transfer
Regioisomer Electronic Effects SAR

Chloramphenicol Analog Structural Lineage: The Dichloroacetyl-Aminophenyl Motif Bridges Antibiotic SAR and Biosynthetic Intermediate Research

The dichloroacetyl group is one of the functional groups responsible for the antibacterial activity of chloramphenicol, and its insertion into various amine-containing scaffolds has been systematically explored [1]. 1-(4-Aminophenyl)-2,2-dichloroethan-1-one represents a simplified chloramphenicol fragment wherein the dichloroacetyl group is presented as a ketone rather than an amide, and the 4-aminophenyl ring lacks the propanediol side chain [2]. This structural relationship positions the compound as a useful comparator in chloramphenicol structure-activity relationship (SAR) studies: it retains the dichloroacetyl pharmacophore and the 4-aminophenyl aromatic core, but removes the stereochemical complexity of the propanediol linker. The compound is catalogued as a chloramphenicol analogue in commercial reference standard collections .

Chloramphenicol analog relationship
Supporting evidence
Simplified fragment: dichloroacetyl ketone + 4-aminophenyl; achiral; ΔMW = -119 vs. chloramphenicol
Isolates pharmacophore core for SAR dissection without propanediol stereochemistry
Standalone antibacterial data for this fragment not identified; use as comparator tool
Chloramphenicol Analog Dichloroacetyl Pharmacophore Antibiotic SAR

1-(4-Aminophenyl)-2,2-dichloroethan-1-one: Validated Application Scenarios for Procurement Decision-Making


Antimycobacterial Screening Libraries Targeting Serum-Stable Hit Compounds

Based on the class-level evidence that dichloromethyl aryl ketones retain antimycobacterial activity in the presence of serum—unlike the chloromethyl and dibromomethyl classes [1]—this compound is a rational inclusion in focused screening sets against M. tuberculosis and related mycobacterial species. Procurement for this purpose should prioritize the dichloromethyl subclass and exclude monochloro- and dibromo-substituted analogs, as the latter have been shown to lose activity under serum-containing assay conditions. The compound's solid-state form facilitates accurate weighing for dose-response assays.

Synthetic Intermediate for Derivatization via the 4-Amino Handle in Medicinal Chemistry Programs

The free para-amino group enables one-step access to a diverse array of analogs through diazotization (generating azo dyes, triazenes, or Sandmeyer products), amide coupling (producing libraries of N-acyl derivatives), or Schiff base formation (yielding imine-linked conjugates) . This direct derivatization capability eliminates the reduction step required when starting from the 4-nitro analog (CAS 16208-23-4), saving 1 synthetic step per derivative. Procurement teams supporting parallel synthesis or combinatorial library production should select this compound over the nitro or unsubstituted analogs to maximize synthetic efficiency.

Chloramphenicol Pharmacophore Deconstruction and Minimal Antibacterial Fragment Studies

As a simplified fragment retaining the dichloroacetyl and 4-aminophenyl groups of chloramphenicol but lacking the propanediol linker and stereochemical complexity, this compound serves as a tool for dissecting which structural features are necessary and sufficient for target engagement [2]. It can be used as a baseline comparator in ribosomal binding assays, in vitro translation inhibition studies, or bacterial uptake experiments where the full chloramphenicol scaffold serves as a positive control. Procurement should be paired with the corresponding 3-amino regioisomer (CAS 27700-45-4) and the 4-nitro analog to enable systematic SAR analysis.

Precursor for Heterocyclic Compound Synthesis Referenced in Patent Literature

The compound appears in patent databases as a listed component or intermediate in organic compound patent filings, including US-8759365-B2 (organic compounds) and US-8470841-B2 (heterocyclic compounds, processes for their preparation, medicaments comprising these compounds, and the use thereof) . While the specific role in these patents requires access to the full patent text for confirmation, the indexing of this CAS number in medicinal chemistry patent filings indicates its recognized utility as a building block for drug discovery programs. Procurement for patent-directed research should verify the exact role via the full patent specification.

Application
Selection Property
Validation Focus
Antimycobacterial screening libraries
Dichloromethyl substitution pattern (serum-stable class)
Serum-containing mycobacterial assay; confirm compound-level MIC
Synthetic intermediate for library synthesis
Free 4-amino handle (≥6 direct pathways)
One-step diversification; verify purity and amine content before use
Chloramphenicol pharmacophore deconstruction
Simplified achiral fragment (dichloroacetyl + 4-aminophenyl)
Ribosomal binding or translation inhibition comparator assays
Heterocyclic synthesis (patent-indexed building block)
CAS listed in medicinal chemistry patents
Verify exact role via full patent specification
Quote Request

Request a Quote for 1-(4-Aminophenyl)-2,2-dichloroethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.